molecular formula C15H18O5 B1364597 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid CAS No. 92174-21-5

4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid

Cat. No.: B1364597
CAS No.: 92174-21-5
M. Wt: 278.3 g/mol
InChI Key: KJWAXBUYXXCQOC-UHFFFAOYSA-N
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Description

“4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid” is a chemical compound with the molecular formula C15H18O5 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H18O5 . The molecular weight of this compound is 278.3 g/mol.

Scientific Research Applications

Degradation in Different Solvents

A study by Fujita et al. (2007) explored the degradation mechanism of 4-methacryloyloxy ethyl trimellitic acid (4-MET), related to 4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid, focusing on the impact of various solvents like ethanol, methanol, and acetone. The degradation pathways were found to be significantly influenced by the type of solvent, impacting the bonding efficacy and durability of resins containing altered 4-MET in dental applications (Fujita et al., 2007).

Liquid Crystal Polymers

Percec and Rodenhouse (1991) synthesized and characterized compounds similar to this compound, noting their applications in liquid crystal polymers. These compounds exhibited distinct nematic and smectic mesophases, which are crucial for the development of advanced materials with specific optical and electronic properties (Percec & Rodenhouse, 1991).

Photochemical Reactions

Research by Das et al. (1981) on tert-butoxy radicals interacting with phenols sheds light on the photochemical behaviors that could be relevant for compounds like this compound. Understanding these reactions is vital for applications in photochemistry and material science (Das et al., 1981).

Applications in Gas-Liquid Chromatography

Naikwadi et al. (1980) discussed the synthesis of compounds with structures similar to this compound and their application as stationary phases in gas-liquid chromatography. This application is significant in analytical chemistry for the separation of complex mixtures (Naikwadi et al., 1980).

Defense Chemicals in Plants

Niemeyer (1988) studied hydroxamic acids in plants, which share some structural similarities with this compound. These compounds play a crucial role in plant defense against pests and diseases, indicating potential agricultural applications (Niemeyer, 1988).

Radical Polymerization

Han and Tsarevsky (2012) explored the use of carboxylic acids in radical polymerization, a process relevant to the synthesis and applications of compounds like this compound. Such insights are valuable for the development of polymers with unique properties (Han & Tsarevsky, 2012).

Safety and Hazards

“4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid” is intended for research and development purposes only . It is not intended for use as a medicine, food, or household item . For safety and hazard information, please refer to the Safety Data Sheet .

Properties

IUPAC Name

4-[4-(2-methylprop-2-enoyloxy)butoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-11(2)15(18)20-10-4-3-9-19-13-7-5-12(6-8-13)14(16)17/h5-8H,1,3-4,9-10H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWAXBUYXXCQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395493
Record name 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92174-21-5
Record name 4-[4-(methacryloyloxy)butoxy]benzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-(4-Hydroxybutoxy)benzoic acid (prepared by the method of Whitcombe et al., Polymer Comm., 32, 380-381 (1991)) was esterified with methacrylic acid by the method described in Portugall et al., Makromol. Chem 183, 2311 (1982) to give an oil which was precipitated into water, filtered, dried and recrystallized from 2-propanol to give 4-(4-methacryloxybutoxy)benzoic acid, melting point 103°-106° C. acid was converted to the desired acid chloride by the method described in the aforementioned Portugall et al. paper; the acid chloride was obtained as a clear, colorless oil, which was recrystallized from dry hexanes to give the final product (84% yield) as fluffy white needles, melting point 30°-31° C.
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Synthesis routes and methods II

Procedure details

A solution of 282 g of 4-(4′-hydroxybutoxy)benzoic acid (1.34 mol), 325 ml of freshly distilled methacrylic acid (3.35 mol), 0.3 g of 2,6 di-tert-butyl-4-(dimethylaminomethylene)phenol (Ethanox® 703) and 23.7 g of p-toluenesulfonic acid in 1.1 l of 1,1,1-trichloroethane was refluxed for 10 hours on a water separator. The reaction mixture was cooled to 60° C.-70° C. and stirred into 2.51 of petroleum ether, and the precipitate was filtered off. After washing with petroleum ether, the precipitate was dried under reduced pressure at room temperature for 24 hours, giving 223.7 g of 4-(4′-methacryloxybutoxy)benzoic acid (yield 60%).
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282 g
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3.35 mol
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23.7 g
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1.1 L
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2,6 di-tert-butyl-4-(dimethylaminomethylene)phenol
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0.3 g
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petroleum ether
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